7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
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Overview
Description
7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound with the molecular formula C18H23NO It is characterized by a pyranoquinoline core structure, which is a fused ring system containing both pyran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a suitable alkylating agent, followed by cyclization to form the pyranoquinoline structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyranoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyranoquinoline core .
Scientific Research Applications
7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand in catalytic reactions, it facilitates the activation of C-H bonds through coordination with metal catalysts. This coordination enhances the reactivity of the C-H bonds, allowing for subsequent functionalization . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline: Lacks the tert-butyl group, which may affect its reactivity and applications.
7-tert-Butyl-2,5-dimethylquinoline:
Uniqueness
The presence of both the tert-butyl group and the pyranoquinoline core in 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline makes it unique. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The pyranoquinoline core offers a versatile platform for further functionalization and interaction with various targets, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
7-tert-butyl-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-11-6-8-14-12(2)15-10-13(18(3,4)5)7-9-16(15)19-17(14)20-11/h7,9-11H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGTNXPFXRVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(O1)N=C3C=CC(=CC3=C2C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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